molecular formula C20H31IO3S B5065423 Ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate

Ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate

Cat. No.: B5065423
M. Wt: 478.4 g/mol
InChI Key: GQMGTYGHDGPYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate is a complex organic compound that features a thiophene ring substituted with an 11-iodoundecyl chain and an ethyl ester group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate, often involves condensation reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Azides or nitriles.

Scientific Research Applications

Ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The iodine atom may also play a role in its biological activity by facilitating the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[5-(11-bromoundecyl)thiophen-2-yl]-3-oxopropanoate
  • Ethyl 3-[5-(11-chloroundecyl)thiophen-2-yl]-3-oxopropanoate
  • Ethyl 3-[5-(11-fluoroundecyl)thiophen-2-yl]-3-oxopropanoate

Uniqueness

Ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets .

Properties

IUPAC Name

ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31IO3S/c1-2-24-20(23)16-18(22)19-14-13-17(25-19)12-10-8-6-4-3-5-7-9-11-15-21/h13-14H,2-12,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMGTYGHDGPYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(S1)CCCCCCCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31IO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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